High-Yield Boc Protection Enables Economical Synthesis at Scale
The synthesis of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate from 1-(2-hydroxyethyl)piperazine and Boc₂O proceeds with quantitative yield (5.3 g obtained from 3.0 g starting material, 23 mmol scale) under mild conditions (room temperature, 2 h) [1]. In contrast, the synthesis of the bromoethyl analog, 1-(2-bromoethyl)piperazine, typically achieves 85% yield even under optimized continuous flow conditions [2]. The near-quantitative conversion of the target compound minimizes purification burden and maximizes atom economy, directly reducing cost per gram for procurement.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Quantitative yield (5.3 g from 3.0 g starting material, 23 mmol scale) |
| Comparator Or Baseline | 1-(2-Bromoethyl)piperazine: 85% yield (continuous flow, 15 min reaction time) |
| Quantified Difference | Quantitative vs. 85% (improved yield, simplified purification) |
| Conditions | Target: Boc₂O, THF, RT, 2 h; Comparator: continuous flow, 15 min residence time |
Why This Matters
Higher synthetic yield directly translates to lower cost and reduced waste, making the compound a more economical choice for large-scale PROTAC linker procurement.
- [1] ChemicalBook. (2025). 77279-24-4 (tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate). ChemicalBook. Retrieved from https://www.chemicalbook.cn/CASEN_77279-24-4.htm View Source
- [2] Kuujia. (n.d.). Cas no 494798-96-8 (1-(2-Bromoethyl)piperazine). Kuujia. Retrieved from https://www.kuujia.com View Source
